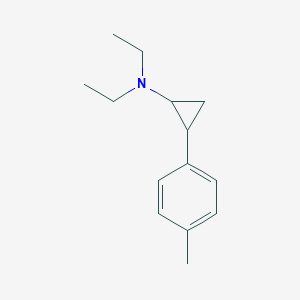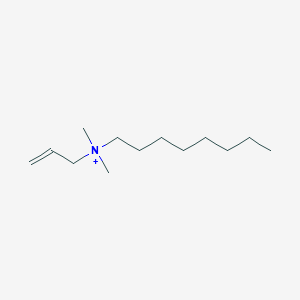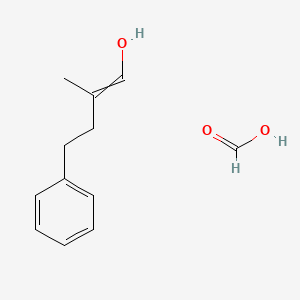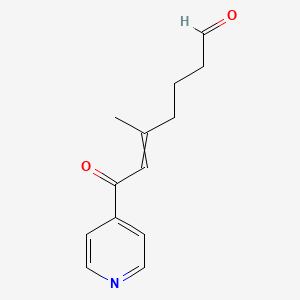![molecular formula C16H19N3O B14217486 Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]- CAS No. 821784-80-9](/img/structure/B14217486.png)
Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]- is a complex organic compound characterized by the presence of a phenol group, a pyridine ring, and a pyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. For instance, it may interfere with bacterial cell wall synthesis, DNA replication, or enzyme production, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]- can be compared with other phenolic compounds, such as:
Phenol, 4-amino-: Known for its use in the synthesis of dyes and pharmaceuticals.
Phenol, 4-hydroxy-: Commonly used as an antioxidant and in the production of polymers.
Eigenschaften
CAS-Nummer |
821784-80-9 |
|---|---|
Molekularformel |
C16H19N3O |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
4-[5-(pyrrolidin-2-ylmethylamino)pyridin-3-yl]phenol |
InChI |
InChI=1S/C16H19N3O/c20-16-5-3-12(4-6-16)13-8-15(10-17-9-13)19-11-14-2-1-7-18-14/h3-6,8-10,14,18-20H,1-2,7,11H2 |
InChI-Schlüssel |
VJHYFSOXBAEPQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)CNC2=CN=CC(=C2)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-N-[5-(methylamino)-1,3-thiazol-2-yl]propanamide](/img/structure/B14217407.png)

![Benzene, [[(5,5-diiodo-4-pentenyl)oxy]methyl]-](/img/structure/B14217433.png)
![3-{2-Chloro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14217441.png)

![6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14217454.png)
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine](/img/structure/B14217457.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid)](/img/structure/B14217466.png)

![{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B14217471.png)
![2-[6-(Furan-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217477.png)
![N'-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine](/img/structure/B14217482.png)


